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Compound of Interest

Compound Name: Lsz-102

Cat. No.: B608664 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosing and administration of

Lsz-102 in preclinical studies, based on currently available data. The protocols and data

presented are intended to serve as a guide for researchers designing and executing in vivo and

in vitro studies with this potent, orally bioavailable Selective Estrogen Receptor Degrader

(SERD).

Quantitative Data Summary
The following tables summarize the pharmacokinetic and in vitro potency data for Lsz-102
across various preclinical species.

Table 1: Pharmacokinetics of Lsz-102 in Preclinical
Species
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Species Strain
Route of
Administrat
ion

Dose
Bioavailabil
ity (F%)

Key
Findings

Mouse C57BL/6 Oral (PO) Not Specified 12%

Exhibited an

acceptable

pharmacokin

etic profile.[1]

Rat
Sprague-

Dawley

Intravenous

(IV)
1 mg/kg -

Used for

pharmacokin

etic

characterizati

on.[1]

Rat
Sprague-

Dawley
Oral (PO) 3 mg/kg 33%

Resulted in a

dose-

normalized

exposure of

620 nM•h.[1]

Dog Not Specified
Intravenous

(IV)
Not Specified -

Showed a

low clearance

of 5

mL/min/kg.[1]

Dog Not Specified Oral (PO) 10 mg/kg 12%

Achieved an

exposure

approximatel

y 3-fold

higher than

the fully

efficacious

exposure in

the mouse

xenograft

model.[1]

Table 2: In Vitro Potency of Lsz-102
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Assay Type Cell Line Endpoint IC50

ERα Degradation MCF-7 ERα Degradation 0.2 nM

Cell Proliferation MCF-7
Inhibition of Cell

Growth
1.7 nM

Reporter Gene Assay Not Specified
Inhibition of ERE-

luciferase
0.3 nM

Experimental Protocols
The following are detailed methodologies for key experiments involving Lsz-102.

In Vivo Efficacy in a Mouse Xenograft Model
This protocol describes the evaluation of Lsz-102's anti-tumor efficacy in an MCF-7 breast

cancer xenograft model.

Materials:

Female athymic nude mice

MCF-7 cells

17-β-estradiol pellets (0.72 mg, 60-day release)

Lsz-102

Vehicle control (e.g., PBS with appropriate solubilizing agents)

Tamoxifen (positive control)

Fulvestrant (positive control)

Oral gavage needles

Subcutaneous injection needles
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Calipers

Procedure:

Animal Acclimatization: Acclimate female athymic nude mice to the housing conditions for at

least one week prior to the study.

Hormone Supplementation: Subcutaneously implant a 17-β-estradiol pellet into each mouse

to support the growth of the estrogen-dependent MCF-7 cells.

Tumor Cell Implantation: Inject MCF-7 cells subcutaneously into the flank of each mouse.

Tumor Growth Monitoring: Monitor tumor growth regularly using calipers.

Randomization: Once tumors reach a predetermined size (e.g., 150-200 mm³), randomize

the mice into treatment groups (vehicle, Lsz-102, tamoxifen, fulvestrant).

Dosing Administration:

Lsz-102: Administer orally once daily at the desired dose (e.g., 20 mg/kg).[1]

Vehicle: Administer orally once daily.[1]

Tamoxifen: Administer orally five times a week at the desired dose.[1]

Fulvestrant: Administer subcutaneously once a week (e.g., 5 mg/mouse).[1]

Tumor Volume Measurement: Measure tumor volumes at regular intervals throughout the

study.

Endpoint Analysis: At the end of the study, euthanize the animals and excise the tumors for

further analysis, such as RT-PCR for progesterone receptor mRNA levels and Western blot

for ERα protein levels.[1]

Pharmacokinetic Studies in Rats
This protocol outlines the procedure for determining the pharmacokinetic profile of Lsz-102 in

rats.
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Materials:

Male Sprague-Dawley rats

Lsz-102 formulated for intravenous and oral administration

Vehicle for IV and PO administration

Cannulas (for serial blood sampling, optional)

Blood collection tubes (e.g., with anticoagulant)

Centrifuge

Analytical equipment for quantifying Lsz-102 in plasma (e.g., LC-MS/MS)

Procedure:

Animal Preparation: Acclimate male Sprague-Dawley rats to the study conditions. For serial

blood sampling, cannulation of a major blood vessel (e.g., jugular vein) may be performed

prior to the study.

Dosing:

Intravenous (IV): Administer Lsz-102 as a bolus injection or infusion at the desired dose

(e.g., 1 mg/kg) into a suitable vein (e.g., tail vein or via cannula).[1]

Oral (PO): Administer Lsz-102 by oral gavage at the desired dose (e.g., 3 mg/kg).[1]

Blood Sampling: Collect blood samples at predetermined time points post-dose (e.g., 0, 5,

15, 30 minutes, 1, 2, 4, 8, 24 hours).

Plasma Preparation: Process the blood samples by centrifugation to separate the plasma.

Sample Analysis: Analyze the plasma samples to determine the concentration of Lsz-102
using a validated analytical method.
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Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as clearance,

volume of distribution, half-life, Cmax, Tmax, and bioavailability using appropriate software.

Signaling Pathways and Experimental Workflows
Lsz-102 Mechanism of Action
Lsz-102 is a Selective Estrogen Receptor Degrader (SERD). It exerts its anticancer effects by

binding to the Estrogen Receptor alpha (ERα), which leads to the degradation of the receptor.

This prevents ERα-mediated signaling, a key driver of cell proliferation in ER-positive breast

cancer.

ERα Signaling Pathway
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Caption: Mechanism of Lsz-102 in blocking ERα signaling.

Experimental Workflow for In Vivo Efficacy
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The following diagram illustrates the typical workflow for assessing the in vivo efficacy of Lsz-
102 in a mouse xenograft model.

Start: Acclimatize Mice

Implant Estrogen Pellet

Implant MCF-7 Cells

Monitor Tumor Growth

Randomize Mice into Groups

Administer Lsz-102 / Controls

Measure Tumor Volume

Repeat Dosing & Measurement

Endpoint: Euthanize & Analyze Tumors

Click to download full resolution via product page
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Caption: Workflow for Lsz-102 in vivo xenograft studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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